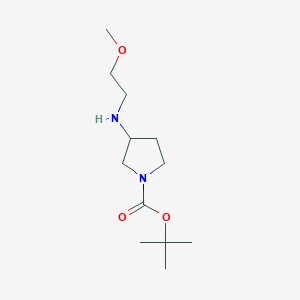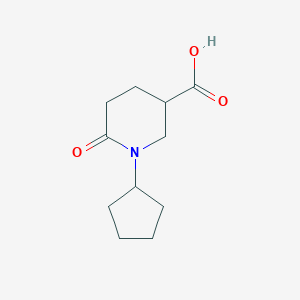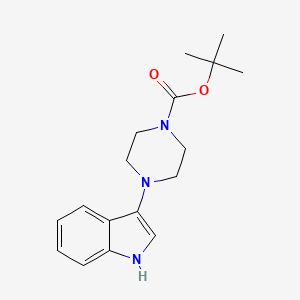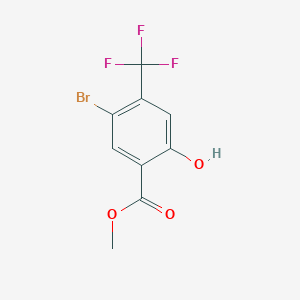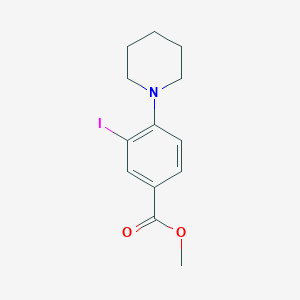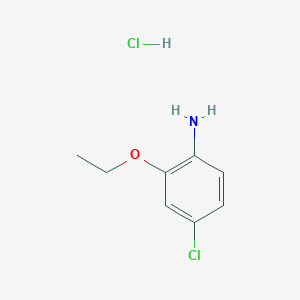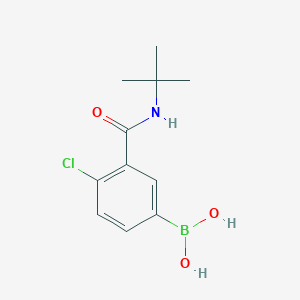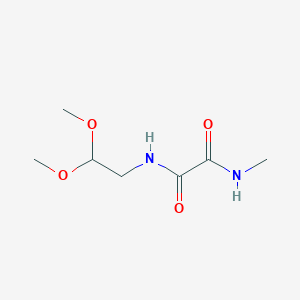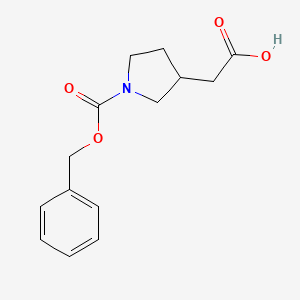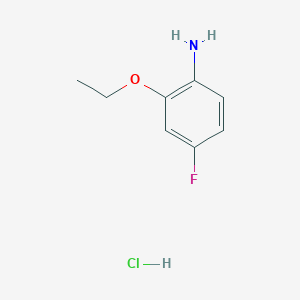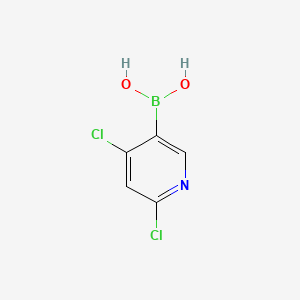
(4,6-Dichloropyridin-3-yl)boronic acid
Übersicht
Beschreibung
(4,6-Dichloropyridin-3-yl)boronic acid, also known as DCPB, is a boronic acid derivative of pyridine. It is a chiral, water-soluble molecule with a wide range of applications in organic synthesis and medicinal chemistry. DCPB has been used in a variety of research applications, including the synthesis of chiral compounds, the development of analytical methods, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
(4,6-Dichloropyridin-3-yl)boronic acid, a derivative of boronic acid, exhibits versatile properties in catalysis and organic synthesis. The study by Hashimoto et al. (2015) exemplifies the significance of boronic acids in catalysis, particularly highlighting their utilization in highly enantioselective aza-Michael additions, a type of reaction pivotal in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, Bouillon et al. (2003) and Smith et al. (2008) demonstrated the use of halopyridinylboronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, in Suzuki cross-coupling reactions, a cornerstone method in constructing complex organic molecules, thereby offering pathways to novel pyridine libraries (Bouillon et al., 2003)(Smith et al., 2008).
Chemosensing and Detection
The interaction of boronic acids with cis-1,2- or 1,3-diol leads to the formation of five- or six-membered rings, a property that is leveraged in the development of fluorescent chemosensors for various biologically active substances. Huang et al. (2012) emphasized the role of boronic acids in sensing applications, specifically their ability to probe carbohydrates and bioactive substances, marking significant progress in the field of boronic acid sensors for a range of analytes including L-dopamine, fluoride, and hydrogen peroxide (Huang et al., 2012). This indicates the potential of (4,6-Dichloropyridin-3-yl)boronic acid in developing advanced sensing mechanisms for various chemical and biological entities.
Biomedical and Material Applications
Boronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, are instrumental in biomedical applications and materials chemistry. Cambre and Sumerlin (2011) reviewed the wide-ranging use of boronic acid-containing polymers in treating diseases like HIV, obesity, diabetes, and cancer, and emphasized their unique reactivity and responsive nature (Cambre & Sumerlin, 2011). Furthermore, Sadu et al. (2017) highlighted the applications of four-coordinate boron(III) complexes, synthesized from boronic acids, in fields such as organic electronics, photonics, and biomedical imaging (Sadu, Bin, Lee, & Lee, 2017). These studies underscore the broad utility of (4,6-Dichloropyridin-3-yl)boronic acid derivatives in creating advanced materials and biomedical solutions.
Eigenschaften
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIQUFADVGXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672079 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyridin-3-yl)boronic acid | |
CAS RN |
1070893-11-6 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
